Alkene-ethyl-PEG1-t-Butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

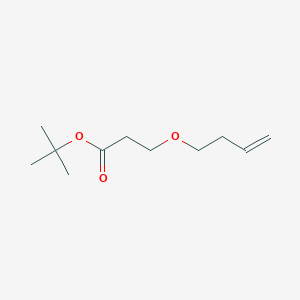

Alkene-ethyl-PEG1-t-Butyl ester: is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alkene-ethyl-PEG1-t-Butyl ester typically involves the esterification of an alkene-ethyl compound with polyethylene glycol (PEG) and t-butyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include alcohols, acids, and catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Alkene-ethyl-PEG1-t-Butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Bio-conjugation and Drug Delivery

Alkene-ethyl-PEG1-t-butyl ester is primarily used as a linker in bio-conjugation, facilitating the attachment of PEG chains to biomolecules. This enhances the stability and solubility of therapeutic agents, improving their pharmacokinetics. The ability to form stable covalent bonds with proteins or peptides makes it an essential component in drug delivery systems.

Case Study: A study demonstrated that conjugating drugs with PEG derivatives significantly improved their half-life in circulation, leading to enhanced therapeutic efficacy against various diseases, including cancer and autoimmune disorders .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing complex molecules and polymers. Its reactivity with various nucleophiles allows for the creation of diverse polymer architectures.

Example Application: Researchers have utilized this compound in the synthesis of nanomaterials for targeted drug delivery systems. The incorporation of PEG chains into these materials has been shown to reduce immunogenicity and increase bioavailability .

Diagnostic Imaging

The compound is also applied in the development of imaging agents for magnetic resonance imaging (MRI). Its ability to form stable complexes with metal ions enhances the relaxivity of MRI contrast agents.

Research Insight: A study reported that modifying MRI contrast agents with PEG derivatives improved their efficacy by enhancing signal strength and reducing toxicity .

Industrial Applications

In industrial settings, this compound is used to produce polyethylene glycol-conjugated products across various sectors, including pharmaceuticals and biotechnology. Its ability to enhance solubility and stability makes it a valuable ingredient in formulations requiring prolonged shelf life or improved performance.

Wirkmechanismus

The mechanism of action of Alkene-ethyl-PEG1-t-Butyl ester involves its ability to undergo esterification and transesterification reactions. The compound can form stable ester bonds with various substrates, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate these reactions .

Vergleich Mit ähnlichen Verbindungen

- Alkene-ethyl-PEG1-methyl ester

- Alkene-ethyl-PEG1-ethyl ester

- Alkene-ethyl-PEG1-propyl ester

Uniqueness: Alkene-ethyl-PEG1-t-Butyl ester is unique due to its t-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and solubility are critical .

Biologische Aktivität

Alkene-ethyl-PEG1-t-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer therapy and drug delivery systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological contexts.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of ethylene glycol with t-butyl esters, leading to the formation of a polymeric structure that enhances solubility and bioavailability. The presence of the alkene group contributes to its reactivity and potential for further modifications.

This compound exhibits biological activity primarily through:

- Inhibition of Cancer Cell Growth : Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7, SK-BR-3) and head and neck cancer cells. These compounds operate by disrupting metabolic pathways crucial for cancer cell survival, particularly glutaminolysis .

- Prodrug Characteristics : The compound acts as a prodrug, which is activated within the biological system to exert its pharmacological effects. This characteristic is vital for improving the selectivity and reducing off-target effects in therapeutic applications .

Case Studies

-

Breast Cancer Cell Lines :

- A study evaluated the efficacy of various esters, including alkene derivatives, on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that while these compounds inhibited cell growth effectively, they were less potent than their parent compounds, suggesting a need for optimization in their design .

-

Pharmacokinetics :

- Pharmacokinetic studies revealed that certain derivatives showed moderate exposure to the brain with a half-life of approximately 0.71 hours. This information is crucial for understanding the distribution and potential therapeutic window of these compounds in treating central nervous system tumors .

- Tissue Distribution :

Data Tables

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Inhibition of glutaminolysis |

| This compound | MDA-MB-231 | 20 | Disruption of metabolic pathways |

| Parent L-γ-methyleneglutamic acid amide | MCF-7 | 5 | Direct cytotoxicity |

Eigenschaften

IUPAC Name |

tert-butyl 3-but-3-enoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPCJJBLXFFMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.